4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a propargyl group, and a benzamide moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with propargyl bromide to form the propargylated amine. This intermediate is subsequently coupled with N,N-dimethylbenzamide through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propargyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amide bond can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzamide moiety may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{[(furan-2-yl)methyl]amino}acetamido)-N,N-dimethylbenzamide
- 4-(2-{(thiophen-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide
- 4-(2-{(pyridin-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide
Uniqueness
4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-[[2-[furan-2-ylmethyl(prop-2-ynyl)amino]acetyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-4-11-22(13-17-6-5-12-25-17)14-18(23)20-16-9-7-15(8-10-16)19(24)21(2)3/h1,5-10,12H,11,13-14H2,2-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNFAGRLTOZQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CN(CC#C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.